TAMRA tetrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA tetrazine typically involves the derivatization of tetrazine scaffolds. One common method includes the reaction of tetrazine with carboxytetramethylrhodamine under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure consistency and quality. The product is typically purified using high-performance liquid chromatography and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: TAMRA tetrazine primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder reaction with strained alkenes and alkynes . This reaction is highly selective and occurs rapidly, making it ideal for labeling biomolecules in complex biological environments .
Common Reagents and Conditions: The common reagents used in reactions with this compound include strained alkenes like trans-cyclooctene and bicyclononyne . The reactions are typically carried out in aqueous solutions at room temperature, and the products formed are often fluorescent, allowing for easy detection and imaging .
Major Products: The major products formed from reactions involving this compound are typically fluorescent conjugates that can be used for imaging and labeling applications in biological systems .
Scientific Research Applications
TAMRA tetrazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for the selective labeling of biomolecules, enabling the study of complex biochemical processes . In biology, it is employed in live-cell imaging to track the localization and dynamics of proteins and other biomolecules . In medicine, this compound is used in diagnostic imaging and targeted drug delivery, providing a means to visualize and treat diseases at the molecular level .
Mechanism of Action
The mechanism of action of TAMRA tetrazine involves its ability to undergo rapid and selective bioorthogonal reactions with strained alkenes and alkynes . The molecular targets of this compound are typically biomolecules that have been modified to contain strained alkenes or alkynes, allowing for specific and efficient labeling .
Comparison with Similar Compounds
TAMRA tetrazine is unique in its combination of rapid reaction kinetics, high selectivity, and strong fluorescence . Similar compounds include other tetrazine-based fluorescent dyes, such as naphthalimide tetrazines and methyl tetrazine-fluorophores . These compounds share similar properties but may differ in their photophysical characteristics and specific applications .
List of Similar Compounds:- Naphthalimide tetrazines
- Methyl tetrazine-fluorophores
- Sulfo-Cy5-tetrazine
- 6-Methyl-tetrazine-5-fluorescein
Properties
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N7O4/c1-40(2)23-10-13-26-29(16-23)45-30-17-24(41(3)4)11-14-27(30)31(26)28-15-22(9-12-25(28)34(43)44)33(42)35-18-20-5-7-21(8-6-20)32-38-36-19-37-39-32/h5-17,19H,18H2,1-4H3,(H-,35,42,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHTNQCSLEUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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